molecular formula C11H8BrClO B13702107 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde

6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B13702107
M. Wt: 271.54 g/mol
InChI Key: GTHLWYOIOYPNJW-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthalene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to form the aldehyde group on the naphthalene ring. This reaction typically involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: Formation of 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of bromine and chlorine atoms may also contribute to its reactivity and biological activity by affecting the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the combination of bromine and chlorine atoms on the naphthalene ring along with the aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8BrClO

Molecular Weight

271.54 g/mol

IUPAC Name

6-bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H8BrClO/c12-10-2-1-7-3-9(6-14)11(13)5-8(7)4-10/h1-2,4,6H,3,5H2

InChI Key

GTHLWYOIOYPNJW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC(=C1C=O)Cl)C=C(C=C2)Br

Origin of Product

United States

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